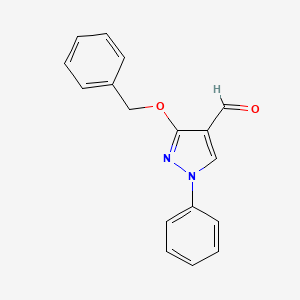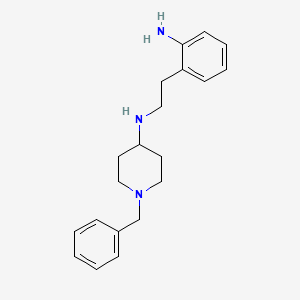![molecular formula C10H18N2O2Si B8502091 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 163807-98-5](/img/structure/B8502091.png)
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]-
描述
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of a trimethylsilyl group, which is often used to protect functional groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves the reaction of 2-(Trimethylsilyl)ethoxymethyl chloride with 1H-imidazole-4-carboxaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-carboxylic acid.
Reduction: 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and catalysts.
作用机制
The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications of the molecule .
相似化合物的比较
Similar Compounds
1H-Imidazole-4-carboxaldehyde: Lacks the trimethylsilyl group, making it more reactive and less stable.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a reagent in the synthesis of the target compound but lacks the imidazole ring.
1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position on the imidazole ring.
Uniqueness
1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]- is unique due to the presence of both the trimethylsilyl group and the imidazole ring, which confer stability and reactivity, respectively. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
属性
CAS 编号 |
163807-98-5 |
|---|---|
分子式 |
C10H18N2O2Si |
分子量 |
226.35 g/mol |
IUPAC 名称 |
1-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-6-10(7-13)11-8-12/h6-8H,4-5,9H2,1-3H3 |
InChI 键 |
FTWZIUHPQSFIHD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate](/img/structure/B8502032.png)
![3-[2-(1-Naphthyl)ethoxy]propanoic acid](/img/structure/B8502036.png)




![3-[4-(Trifluoromethyl)phenyl]propynal](/img/structure/B8502074.png)





![2-(3-Bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8502108.png)
